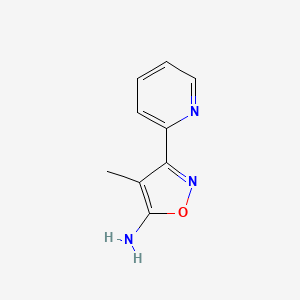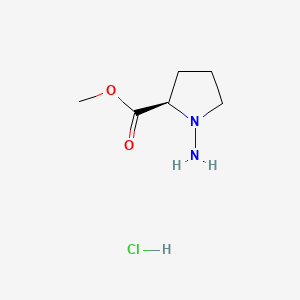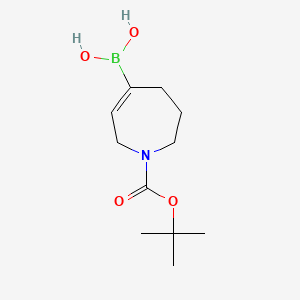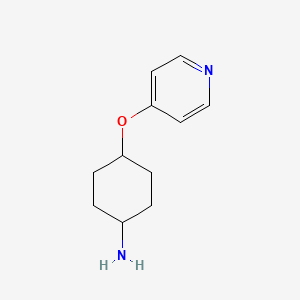![molecular formula C13H18Cl2N2O2 B13458665 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane-1-carboxylicaciddihydrochloride](/img/structure/B13458665.png)
2-Benzyl-2,5-diazabicyclo[2.2.1]heptane-1-carboxylicaciddihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzyl-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride is a bicyclic compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes a bicyclic heptane ring system with nitrogen atoms at the 2 and 5 positions, and a benzyl group attached to the nitrogen at the 2 position. The dihydrochloride form indicates the presence of two hydrochloride groups, enhancing its solubility in water.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride typically involves the following steps:
Formation of the bicyclic ring system: This can be achieved through a series of cyclization reactions, often starting with a suitable precursor such as a diamine or an amino alcohol.
Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom at the 2 position.
Formation of the dihydrochloride salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, which enhances the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can improve the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.
化学反应分析
Types of Reactions
2-Benzyl-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new groups at specific positions on the bicyclic ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like benzyl halides for nucleophilic substitution or electrophiles for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or halogen groups.
科学研究应用
2-Benzyl-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 2-benzyl-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, where it can modulate the activity of these proteins. The benzyl group may enhance binding affinity through hydrophobic interactions, while the nitrogen atoms can participate in hydrogen bonding or coordination with metal ions.
相似化合物的比较
Similar Compounds
2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide: Similar structure but with bromide instead of chloride.
2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane: Contains a bromine atom at the 7 position.
2-Azabicyclo[2.2.1]heptane: Lacks the benzyl group and has a simpler structure.
Uniqueness
2-Benzyl-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride is unique due to its specific combination of a bicyclic ring system, benzyl group, and dihydrochloride form. This combination imparts distinct chemical and physical properties, making it suitable for a variety of applications in research and industry.
属性
分子式 |
C13H18Cl2N2O2 |
|---|---|
分子量 |
305.20 g/mol |
IUPAC 名称 |
2-benzyl-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C13H16N2O2.2ClH/c16-12(17)13-6-11(14-9-13)8-15(13)7-10-4-2-1-3-5-10;;/h1-5,11,14H,6-9H2,(H,16,17);2*1H |
InChI 键 |
SERHZDDYVOIGBW-UHFFFAOYSA-N |
规范 SMILES |
C1C2CN(C1(CN2)C(=O)O)CC3=CC=CC=C3.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13458593.png)
![Ethyl5-chlorofuro[2,3-c]pyridine-2-carboxylate](/img/structure/B13458597.png)
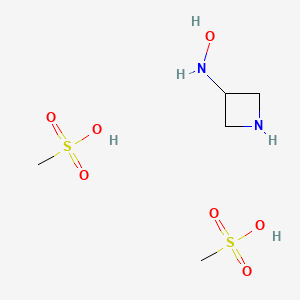
![Potassium trifluoro[3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]boranuide](/img/structure/B13458609.png)
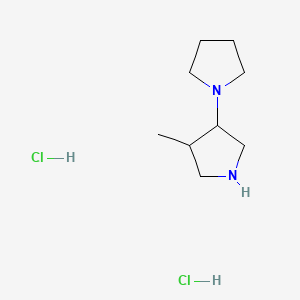
![1-[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B13458624.png)
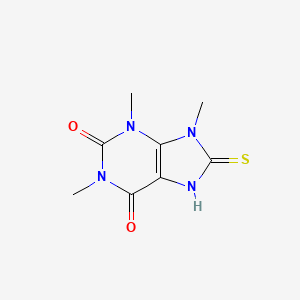
![tert-butyl N-[(4-amino-3,5-dimethylphenyl)methyl]carbamate](/img/structure/B13458634.png)
![3-{3-[(4-azidobutyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione](/img/structure/B13458635.png)
